4-((2-Methoxy-5-methyl-4-((3-nitrophenyl)azo)phenyl)azo)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves esterification reactions. The primary reactants include Isononanoic acid, dipentaerythritol, heptanoic acid, and pentaerythritol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ester compounds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in specific ratios and subjected to high temperatures and pressures in the presence of catalysts to accelerate the reaction. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized esters, reduced alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol has a wide range of applications in scientific research:
Chemistry: Used as a dispersing agent and emulsion stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and solubilizing properties.
Industry: Applied as a lubricant, plasticizer, and stabilizer in industrial processes.
Mechanism of Action
The mechanism of action of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The ester groups interact with hydrophobic molecules, allowing them to be dispersed or solubilized in aqueous environments. This interaction is facilitated by the molecular structure of the compound, which provides multiple sites for binding and interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Isononanoic acid, mixed esters with dipentaerythritol and heptanoic acid
- Isononanoic acid, mixed esters with dipentaerythritol and pentaerythritol
- Isononanoic acid, mixed esters with heptanoic acid and pentaerythritol
Uniqueness
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol is unique due to its combination of ester groups, which provides enhanced emulsifying, dispersing, and solubilizing properties compared to similar compounds. The presence of multiple ester groups allows for greater interaction with hydrophobic molecules, making it more effective in various applications .
Properties
CAS No. |
84100-06-1 |
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Molecular Formula |
C20H17N5O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[[2-methoxy-5-methyl-4-[(3-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H17N5O4/c1-13-10-19(24-21-14-6-8-17(26)9-7-14)20(29-2)12-18(13)23-22-15-4-3-5-16(11-15)25(27)28/h3-12,26H,1-2H3 |
InChI Key |
NPLUVYLGXGYHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)[N+](=O)[O-])OC)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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